molecular formula C7H8O2 B13991246 3,4-Dimethylfuran-2-carbaldehyde CAS No. 854778-72-6

3,4-Dimethylfuran-2-carbaldehyde

Cat. No.: B13991246
CAS No.: 854778-72-6
M. Wt: 124.14 g/mol
InChI Key: LBNGKDIXNBJVFT-UHFFFAOYSA-N
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Description

3,4-Dimethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan derivatives are treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction introduces the formyl group at the desired position on the furan ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic conversion of biomass-derived furfural. This method is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 3,4-Dimethylfuran-2-carboxylic acid.

    Reduction: 3,4-Dimethylfuran-2-methanol.

    Substitution: Depending on the reagents used, various substituted furans can be obtained.

Scientific Research Applications

3,4-Dimethylfuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylfuran-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

    Furfural: A furan derivative with an aldehyde group at position 2, but without methyl substitutions.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at position 5 and an aldehyde group at position 2.

    2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5, but without an aldehyde group.

Uniqueness: 3,4-Dimethylfuran-2-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde group, which confer distinct reactivity and properties compared to other furan derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

854778-72-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3,4-dimethylfuran-2-carbaldehyde

InChI

InChI=1S/C7H8O2/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3

InChI Key

LBNGKDIXNBJVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C)C=O

Origin of Product

United States

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